3-(aminomethyl)-1H-indol-5-ol is an organic compound that features an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of an aminomethyl group at the 3-position and a hydroxyl group at the 5-position of the indole moiety. Its molecular formula is C10H12N2O, and it has a molecular weight of approximately 176.22 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The presence of both the aminomethyl and hydroxyl groups in 3-(aminomethyl)-1H-indol-5-ol contributes to its unique reactivity and versatility compared to these similar compounds.
3-(aminomethyl)-1H-indol-5-ol exhibits various biological activities, making it a subject of interest in pharmacological research. Its structural similarity to naturally occurring indole derivatives allows it to interact with numerous biological targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. Additionally, the indole core can participate in π-π stacking interactions, enhancing its binding affinity.
The synthesis of 3-(aminomethyl)-1H-indol-5-ol can be achieved through several methods:
3-(aminomethyl)-1H-indol-5-ol has diverse applications:
Interaction studies involving 3-(aminomethyl)-1H-indol-5-ol focus on its binding affinity with various biological targets. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential as a lead compound in drug discovery. Research indicates that it may interact with specific enzymes or receptors, influencing their biological functions.
Several compounds share structural similarities with 3-(aminomethyl)-1H-indol-5-ol. Here are some notable examples:
| Compound Name | Description |
|---|---|
| 3-(aminomethyl)-1H-indole | Lacks the hydroxyl group at the 5-position, affecting reactivity and binding properties compared to 3-(aminomethyl)-1H-indol-5-ol. |
| 5-hydroxyindole | Lacks the aminomethyl group, limiting participation in certain
XLogP3 -0.3
Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 3
Exact Mass 162.079312947 g/mol
Monoisotopic Mass 162.079312947 g/mol
Heavy Atom Count 12
Dates
Last modified: 08-15-2024
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